2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
描述
This compound features a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted with a 4-butoxyphenyl group at position 9 and a thioacetamide moiety linked to a 4-methylbenzylamine group. Its synthesis likely involves coupling a pyrazolo-triazolo-pyrazine intermediate with a thiol-containing acetamide derivative under basic conditions, as seen in analogous pyrazole-triazole systems (e.g., triethylamine-mediated THF reactions) .
属性
CAS 编号 |
1223763-10-7 |
|---|---|
分子式 |
C27H28N6O2S |
分子量 |
500.62 |
IUPAC 名称 |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChI 键 |
WNIUCPPFRJUGHR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2 |
溶解度 |
not available |
产品来源 |
United States |
作用机制
生物活性
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 504.58 g/mol. The structure features a thioether linkage and various aromatic rings that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo compounds exhibit significant antimicrobial properties against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : Pyrazole derivatives are increasingly recognized for their anticancer potential. Studies have reported that certain derivatives can inhibit the growth of cancer cell lines such as A549 and HCT116 with IC50 values ranging from 1.1 to 49.85 μM . These compounds often induce apoptosis in cancer cells, suggesting mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
- Receptor Binding : Some studies suggest that pyrazole derivatives can bind to adenosine receptors, which play a crucial role in various cellular processes including inflammation and tumor growth .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that specific pyrazole derivatives significantly inhibit biofilm formation and bacterial growth. For example, one study highlighted the effectiveness of a related compound against biofilm-forming strains of Staphylococcus spp., indicating potential therapeutic applications in treating chronic infections .
- Anticancer Research : A series of experiments evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Compounds showed selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential as targeted therapies .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|---|
| Antimicrobial | 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, S. epidermidis |
| Anticancer | Compound 36 | 1.1 - 49.85 μM | A549, HCT116 |
| Enzyme Inhibition | Various | Not specified | Various kinases and enzymes |
相似化合物的比较
Structural Analogues and Core Modifications
Key Observations :
Core Heterocycles : The target compound’s pyrazolo-triazolo-pyrazine core is distinct from simpler pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-c]benzothiazine systems in other analogues. This triazole-pyrazine fusion may enhance π-π stacking interactions in target binding .
Substituent Effects :
- The 4-butoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or fluoro in ). The butoxy chain may improve lipophilicity and membrane permeability compared to shorter alkoxy chains .
- The 4-methylbenzylthioacetamide sidechain is structurally analogous to fluorobenzylacetamide derivatives (), where fluorination often enhances metabolic stability .
Key Observations :
- The target compound’s synthesis likely follows a modular approach similar to , whereas employs cross-coupling reactions with palladium catalysts for pyrazolo-pyrimidine systems.
- Lower yields in (28%) highlight challenges in coupling bulkier aromatic boronic acids with heterocyclic intermediates .
Pharmacological Potential
- Antimicrobial Activity : Pyrazolo-acetamide derivatives (e.g., ) show inhibitory effects against microbial strains, likely due to sulfonamide/acetamide interactions with bacterial enzymes .
- Kinase Inhibition : Pyrazolo-triazolo-pyrazines resemble ATP-competitive kinase inhibitors (e.g., ’s chromen-4-one derivatives), where the fused heterocycle mimics adenine binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
